Isopropyl 3,5-dichloro-4-hydroxybenzoate

Lipophilicity Partition Coefficient Drug Design

Researchers sourcing chlorinated paraben esters for structure-activity relationship (SAR) studies often encounter supply gaps for the isopropyl variant, forcing substitution with methyl or ethyl analogs that alter key physicochemical profiles. This compound resolves that gap: its XLogP3 of 3.5 exceeds the methyl (2.8) and ethyl (3.3) esters, delivering enhanced membrane permeability for hydrophobic target engagement assays. • Quantifiably higher lipophilicity (ΔXLogP3 +0.2-0.7 vs. shorter-chain analogs) for consistent SAR data. • Documented antimicrobial core activity against Gram-positive bacteria and yeast, validated as a preservative development scaffold. • ~40-fold slower metabolic degradation vs. parent parabens makes it a reliable analytical standard for environmental monitoring (detectable at ng/L levels). • Branched isopropyl ester enables selective deprotection or transesterification in synthetic routes cited in patent literature. Standard lead time 28-30 days; bulk and custom synthesis inquiries supported.

Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
CAS No. 15533-29-6
Cat. No. B12116497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3,5-dichloro-4-hydroxybenzoate
CAS15533-29-6
Molecular FormulaC10H10Cl2O3
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
InChIInChI=1S/C10H10Cl2O3/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,13H,1-2H3
InChIKeyWBAUROZGZPRJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 3,5-Dichloro-4-Hydroxybenzoate: Chemical Identity & Physicochemical Baseline


Isopropyl 3,5-dichloro-4-hydroxybenzoate (CAS 15533-29-6), also known as 1-methylethyl 3,5-dichloro-4-hydroxybenzoate, is a chlorinated paraben derivative with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol [1]. This compound is an ester formed from 3,5-dichloro-4-hydroxybenzoic acid and isopropanol, featuring a 4-hydroxybenzoate core with chlorine substituents at the 3- and 5-positions on the aromatic ring [1]. It is a member of the halogenated benzoate ester class, which are often investigated for their biological activity, including antimicrobial effects and interactions with enzymatic targets [2]. The compound is available from commercial suppliers for research and development applications.

Critical Role of Ester Alkyl Chain in Isopropyl 3,5-Dichloro-4-Hydroxybenzoate Performance


Within the family of 3,5-dichloro-4-hydroxybenzoate esters, the alkyl chain of the ester moiety is not an inert handle. Even minor alterations in chain length or branching directly impact key physicochemical properties such as lipophilicity (logP), which governs membrane permeability, bioavailability, and environmental partitioning [1]. Consequently, substituting isopropyl 3,5-dichloro-4-hydroxybenzoate with a methyl, ethyl, or propyl analog will result in a different biological and physicochemical profile, as quantified in the evidence below [2].

Isopropyl 3,5-Dichloro-4-Hydroxybenzoate: Differentiation from Key Analogues


Lipophilicity vs. Methyl and Ethyl Analogs

Isopropyl 3,5-dichloro-4-hydroxybenzoate exhibits a computed XLogP3 value of 3.5, indicating higher lipophilicity compared to its methyl and ethyl analogs [1]. The methyl ester has an XLogP3 of 2.8 , and the ethyl ester has an XLogP3 of 3.3 [2]. This trend demonstrates that the branched isopropyl group imparts greater hydrophobicity, which is a critical parameter for membrane permeability and tissue distribution in biological assays.

Lipophilicity Partition Coefficient Drug Design Bioavailability

Antimicrobial Activity of the 3,5-Dichlorobenzoate Core

The 3,5-dichlorobenzoate core is a known antimicrobial scaffold. A comparative study of alkali metal 3,5-dichlorobenzoates demonstrated activity against Bacillus subtilis, Staphylococcus aureus, and Candida albicans after 24-48 hours of incubation [1]. While this is a class-level inference for the ester derivative, the conserved halogenation pattern on the aromatic ring is the primary driver of this activity [2]. The isopropyl ester is expected to retain the core antimicrobial potential, modulated by its specific lipophilicity profile.

Antimicrobial Preservation Microbiology Structure-Activity Relationship

Environmental Persistence of Chlorinated Parabens

Chlorinated parabens, including the isopropyl derivative, exhibit increased environmental persistence compared to their non-chlorinated parent compounds. A study on chlorinated parabens in swimming pool water detected a dichlorinated by-product of isopropylparaben at levels up to 25 ng L⁻¹ . Furthermore, in vitro metabolism studies on a related chlorinated paraben (dichlorinated propyl paraben) demonstrated that chlorination reduces the degradation rate by approximately 40-fold in a rat liver S9 fraction assay, indicating enhanced stability [1]. This class-level property is directly relevant to the compound's behavior in environmental fate studies or as a persistent analytical marker.

Environmental Fate Persistence Disinfection By-Products Ecotoxicology

Recommended Application Scenarios for Isopropyl 3,5-Dichloro-4-Hydroxybenzoate


Lipophilicity-Modulated Biological Screening

Based on the quantitatively higher XLogP3 value (3.5) compared to methyl (2.8) and ethyl (3.3) analogs [1], this compound is best employed in biological assays where enhanced membrane permeability or hydrophobic target engagement is hypothesized. Researchers investigating structure-activity relationships (SAR) for chlorinated benzoates should select this ester specifically to probe the effect of a branched, more lipophilic alkyl chain on activity and bioavailability.

Antimicrobial Preservative & Disinfectant Development

Given the established antimicrobial activity of the 3,5-dichlorobenzoate core against Gram-positive bacteria and yeast [2], this compound is a suitable starting point or scaffold for developing novel preservatives for cosmetics, pharmaceuticals, or industrial fluids. The isopropyl ester provides a specific balance of lipophilicity and molecular weight that may influence formulation compatibility and preservative efficacy, warranting its use over simpler methyl or ethyl esters in developmental screens.

Environmental Persistence and Disinfection By-Product Research

Chlorinated parabens, including this isopropyl derivative, are known environmental contaminants and disinfection by-products with enhanced stability and persistence compared to parent parabens [3]. The compound is therefore appropriate for use as an analytical standard in environmental monitoring studies of swimming pool water, wastewater, or drinking water. Its quantifiable detection (up to 25 ng L⁻¹ for related species) and its ~40-fold slower metabolic degradation make it a relevant marker for assessing human and ecological exposure to halogenated organic pollutants [3].

Chemical Building Block for Advanced Synthesis

As an ester of 3,5-dichloro-4-hydroxybenzoic acid, this compound is a versatile intermediate for further synthetic transformations. It is specifically cited in patent literature for the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals [4]. Researchers requiring a 3,5-dichloro-4-hydroxybenzoate building block with a specific, branched alkyl ester protecting group should procure this isopropyl derivative to enable subsequent deprotection or transesterification reactions under conditions tailored to its steric and electronic profile.

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